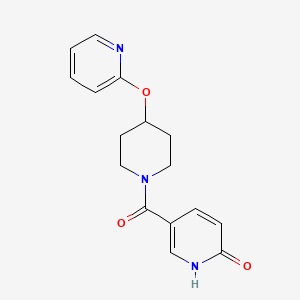
Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound with distinct structural features, making it a significant subject of study in various scientific domains
準備方法
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step synthetic procedures. These routes often start with the formation of the hexahydroisoindole core, followed by the introduction of the tert-butyl ester and aminomethyl functional groups. Key steps may include cyclization reactions, amination, and esterification.
Reaction Conditions: : Critical conditions for these synthetic routes generally include the use of strong acids or bases as catalysts, controlled temperatures (often between -10°C to 100°C), and inert atmospheres (e.g., nitrogen or argon) to prevent side reactions. Solvents like dichloromethane, ethanol, and tetrahydrofuran are frequently employed to optimize yields and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial applications involves batch or continuous flow processes. These methods focus on enhancing efficiency, reducing costs, and ensuring consistent quality. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation steps, while automated reactors maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions: : Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : Typically conducted with reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: : Commonly achieved using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions often occur in the presence of halogenating agents or under basic conditions.
Common Reagents and Conditions: : These reactions generally require carefully selected reagents and conditions to proceed efficiently:
Oxidation: : Aqueous or organic solvents at temperatures ranging from 0°C to 50°C.
Reduction: : Anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran.
Substitution: : Basic conditions with reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products: : The primary products from these reactions vary based on the specific conditions but often include derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkylated compounds, which expand its chemical versatility.
科学的研究の応用
Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is extensively explored in various fields due to its unique structural and functional properties:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, playing a critical role in developing new synthetic methodologies and catalysts.
Biology: : Investigated for its potential as a bioactive molecule, contributing to research in enzyme inhibition, protein interactions, and cellular pathways.
Medicine: : Explored for its therapeutic potential, including its role as a precursor or an active component in drug development targeting neurological, cardiovascular, and inflammatory diseases.
Industry: : Applied in the manufacture of fine chemicals, agrochemicals, and materials science, where its stability and reactivity are beneficial.
作用機序
The mechanism by which Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate exerts its effects involves several molecular targets and pathways:
Molecular Targets: : This compound interacts with various enzymes, receptors, and proteins, influencing their activity and function.
Pathways Involved: : It modulates key biochemical pathways, including signal transduction, metabolic pathways, and gene expression. These interactions can lead to changes in cellular behavior, highlighting its potential in therapeutic applications.
類似化合物との比較
Comparing Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate with other compounds reveals its unique properties and advantages:
Structural Comparison: : Similar compounds include hexahydroisoindole derivatives like Racemic-hexahydro-1H-isoindole-2(3H)-carboxylate, which lack the tert-butyl and aminomethyl groups, affecting their reactivity and application scope.
Functional Comparison: : The presence of the tert-butyl ester and aminomethyl groups in this compound enhances its stability, solubility, and potential for functionalization, setting it apart from its analogs.
By meticulously analyzing its preparation, reactions, and applications, we can appreciate the nuanced significance of this compound in the scientific community. It stands as a remarkable example of how complex organic compounds continue to drive innovation and discovery across multiple disciplines.
特性
IUPAC Name |
tert-butyl (3aR,4R,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHYPICLWVHFR-QJPTWQEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)


